N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide
Description
This compound is a thiazolo[3,2-b][1,2,4]triazole derivative featuring a 4-chlorophenyl substituent on the thiazolo-triazole core and a 2,5-difluorophenyl group linked via an oxalamide bridge. Key synthesis steps for related compounds involve:
- Friedel-Crafts reactions to generate sulfonylbenzene precursors .
- Nucleophilic addition of hydrazides to isothiocyanates to form hydrazinecarbothioamides .
- Cyclization under basic conditions to yield triazole-thiones or thiazolo-triazoles .
The presence of electron-withdrawing groups (e.g., Cl, F) on aromatic rings is hypothesized to enhance stability and influence bioactivity, as seen in structurally similar vasodilatory thiazolo-triazoles .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,5-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N5O2S/c21-12-3-1-11(2-4-12)17-26-20-28(27-17)14(10-31-20)7-8-24-18(29)19(30)25-16-9-13(22)5-6-15(16)23/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUKJXCIOQXAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes and receptors in the biological system. The nitrogen atoms of the 1,2,4-triazole ring in the compound structure are readily capable of binding with a variety of enzymes and receptors.
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets, leading to changes in their function. For instance, in the case of aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of prostaglandin biosynthesis is a common mechanism of action for anti-inflammatory drugs. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives , which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 453.9 g/mol. The presence of multiple functional groups within its structure contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O2S |
| Molecular Weight | 453.9 g/mol |
| CAS Number | 894038-12-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. By blocking these enzymes, the compound may reduce inflammatory responses and associated pain.
- Anticancer Activity : Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective inhibition at low concentrations .
Pharmacological Effects
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Antimicrobial Activity : Compounds in this class have been reported to possess antibacterial and antifungal activities. They can inhibit the growth of various pathogens, making them potential candidates for treating infections .
- Antioxidant Properties : Studies have shown that related compounds exhibit high antioxidant activity, suggesting that they may protect against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Anticancer Efficacy : In one study, a derivative with a thiazole-triazole structure was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 6.2 µM for HCT-116 cells to 27.3 µM for T47D cells .
- Enzyme Inhibition Studies : Another investigation focused on the inhibition of acetylcholinesterase (AChE), revealing that certain derivatives could effectively inhibit this enzyme at micromolar concentrations, suggesting potential applications in treating neurological disorders .
- Synthesis and Characterization : The synthesis of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide has been achieved through efficient synthetic routes yielding high purity and structural confirmation via NMR spectroscopy and X-ray crystallography.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of the target compound, highlighting variations in substituents, molecular weights, and features:
Research Findings and Implications
- Substituent Effects :
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Further studies are needed to validate its bioactivity and optimize substituent combinations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
